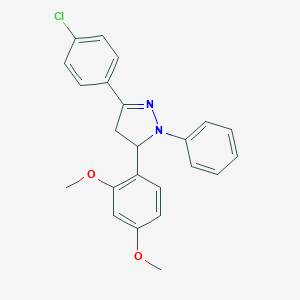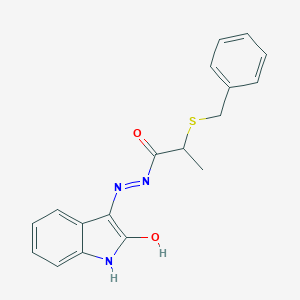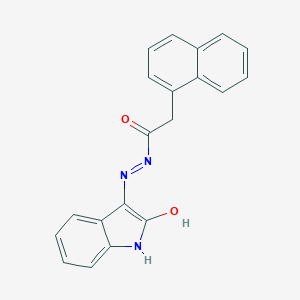![molecular formula C27H28N8O2 B391412 N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE](/img/structure/B391412.png)
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a morpholine ring, a naphthylamine group, and a triazine ring
Vorbereitungsmethoden
The synthesis of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE typically involves multiple steps. The process begins with the preparation of the triazine ring, followed by the introduction of the naphthylamine group and the morpholine ring. The final step involves the formation of the hydrazone linkage and the acetamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Wissenschaftliche Forschungsanwendungen
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a component in industrial processes.
Wirkmechanismus
The mechanism of action of N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(1E)-1-{2-[4-(MORPHOLIN-4-YL)-6-[(NAPHTHALEN-1-YL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}ETHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
1-Morpholin-4-yl-2-p-tolyl-ethanethione: This compound shares the morpholine ring but differs in its overall structure and properties.
Hexadecanoic acid 1-morpholin-4-ylmethyl-2-(2-oxo-pyrrolidin-1-yl)-et ester: Another compound with a morpholine ring, but with different functional groups and applications.
1-Morpholin-4-yl-butane-1,3-dione: Similar in having a morpholine ring, but distinct in its chemical behavior and uses.
Eigenschaften
Molekularformel |
C27H28N8O2 |
|---|---|
Molekulargewicht |
496.6g/mol |
IUPAC-Name |
N-[4-[(E)-C-methyl-N-[[4-morpholin-4-yl-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]carbonimidoyl]phenyl]acetamide |
InChI |
InChI=1S/C27H28N8O2/c1-18(20-10-12-22(13-11-20)28-19(2)36)33-34-26-30-25(31-27(32-26)35-14-16-37-17-15-35)29-24-9-5-7-21-6-3-4-8-23(21)24/h3-13H,14-17H2,1-2H3,(H,28,36)(H2,29,30,31,32,34)/b33-18+ |
InChI-Schlüssel |
DYTXLTSLPYOMHD-DPNNOFEESA-N |
SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)NC(=O)C |
Isomerische SMILES |
C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)/C5=CC=C(C=C5)NC(=O)C |
Kanonische SMILES |
CC(=NNC1=NC(=NC(=N1)NC2=CC=CC3=CC=CC=C32)N4CCOCC4)C5=CC=C(C=C5)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(5-methyl-2-furyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B391330.png)
![2-(2,4-dichlorophenoxy)-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B391331.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B391333.png)

![2-Methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B391336.png)
![6-[(2E)-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B391338.png)
![N'-[2-(2-benzylphenoxy)ethyl]-N-(2-methylphenyl)carbamimidothioic acid](/img/structure/B391339.png)
![2-(Hexyloxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B391340.png)

![2-{2-nitrophenoxy}-N'-[(1-methyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B391345.png)

![2-[2-(4-Fluorobenzylidene)hydrazino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B391352.png)


